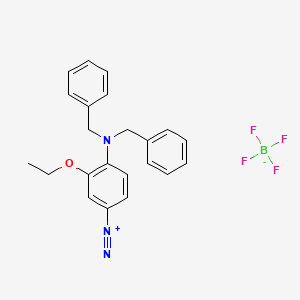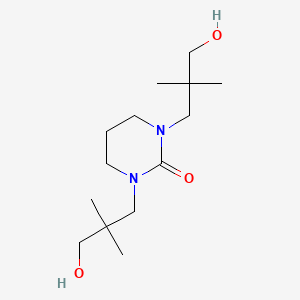
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinone core with two hydroxy-dimethylpropyl groups attached, making it a subject of interest in both synthetic chemistry and applied research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency. Purification processes, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield diketones, while nucleophilic substitution can produce a variety of ether or ester derivatives.
科学的研究の応用
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy groups and pyrimidinone ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-4-one
- Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-6-one
Uniqueness
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of two hydroxy-dimethylpropyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
CAS番号 |
71686-02-7 |
|---|---|
分子式 |
C14H28N2O3 |
分子量 |
272.38 g/mol |
IUPAC名 |
1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C14H28N2O3/c1-13(2,10-17)8-15-6-5-7-16(12(15)19)9-14(3,4)11-18/h17-18H,5-11H2,1-4H3 |
InChIキー |
DIDLCHLFJFQPII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCCN(C1=O)CC(C)(C)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


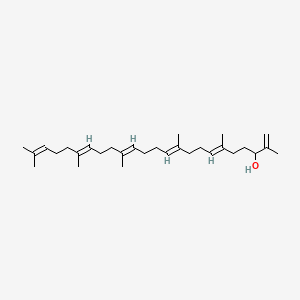

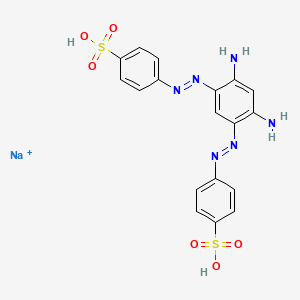
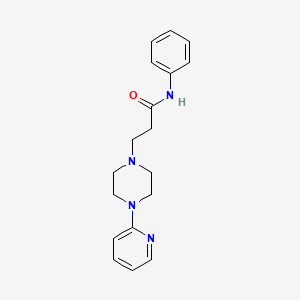

![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)
![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)
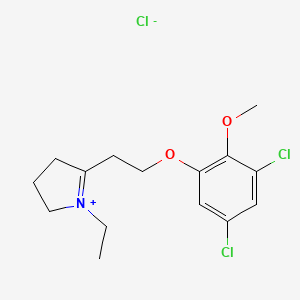
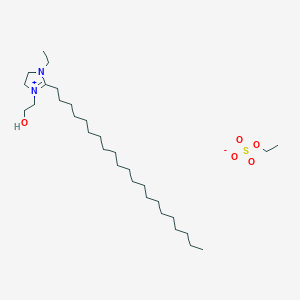
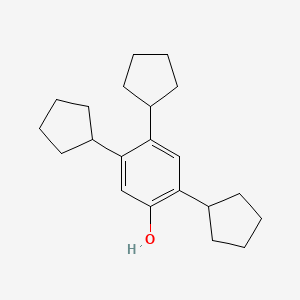
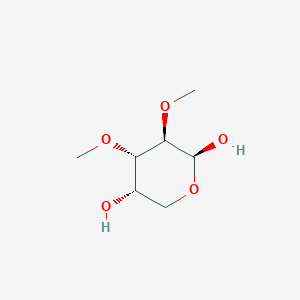
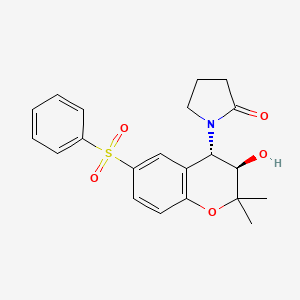
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
